BRD4 BD2 Binding Advantage
DDO-8926 demonstrates markedly higher affinity for the second bromodomain of BRD4 (BD2) compared to the widely used BET inhibitor (+)-JQ1. In binding assays, DDO-8926 exhibits a Ki of 9.5 nM for BRD4 BD2 , whereas (+)-JQ1 displays a Kd of ~90 nM for the same domain [1]. This represents an approximate 9.5-fold improvement in target engagement. Additionally, DDO-8926 shows a Ki of 15 nM for BRD4 BD1, which is superior to the ~50 nM Kd reported for (+)-JQ1 at BD1 [1].
| Evidence Dimension | BRD4 Bromodomain Binding Affinity (Ki/Kd) |
|---|---|
| Target Compound Data | BRD4 BD1: 15 nM; BRD4 BD2: 9.5 nM |
| Comparator Or Baseline | (+)-JQ1: BRD4 BD1 ~50 nM; BRD4 BD2 ~90 nM |
| Quantified Difference | ~3.3-fold improvement at BD1; ~9.5-fold improvement at BD2 |
| Conditions | In vitro binding assays; Ki determined by biochemical assay for DDO-8926; Kd determined by isothermal titration calorimetry (ITC) or similar for (+)-JQ1 |
Why This Matters
Enhanced target engagement at lower concentrations may translate to improved efficacy in cellular and in vivo models, reducing the required dose and potential off-target effects.
- [1] Filippakopoulos, P., et al. Selective inhibition of BET bromodomains. Nature 2010, 468, 1067-1073. View Source
